2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Overview
Description
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is a derivative of acetamide, featuring both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:
3-chloro-4-fluoroaniline+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced products such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of novel materials with specific properties.
Biological studies: It serves as a tool for studying biochemical pathways and interactions.
Industrial applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The compound may also influence cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)acetamide
- 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
- 2-chloro-N-(3-chloro-4-bromophenyl)acetamide
Uniqueness
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with different substituents. The specific arrangement of these substituents can also influence the compound’s physical properties, such as solubility and stability.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPAQYXQRCWKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352859 | |
Record name | 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96980-64-2 | |
Record name | 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96980-64-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in the context of the research paper?
A: this compound is a key intermediate in synthesizing a series of 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one derivatives. [] The research focuses on evaluating the antimicrobial activity of these final thiazolidin-4-one derivatives, and this compound itself is not directly studied for its biological activity. The paper details its synthesis through the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride, followed by a reaction with potassium thiocyanate to yield the thiazolidin-4-one core structure. []
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